molecular formula C12H17NO2 B1345293 [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine CAS No. 864266-61-5

[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine

Cat. No.: B1345293
CAS No.: 864266-61-5
M. Wt: 207.27 g/mol
InChI Key: QPNQGXQLNABWSW-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

The molecular structure of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is characterized by a distinctive arrangement combining three key structural elements: a benzylamine moiety, an ether bridge, and a tetrahydropyran ring. The compound exhibits a molecular formula of Carbon12 Hydrogen17 Nitrogen Oxygen2, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 207.273 grams per mole, providing crucial data for quantitative analytical procedures.

The structural backbone consists of a phenyl ring substituted at the para position with a tetrahydropyran-4-yloxy group, while maintaining a methylamine substituent directly attached to the benzene ring. This configuration creates a molecule with both hydrophobic aromatic character and hydrophilic amine functionality. The tetrahydropyran ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The ether linkage between the tetrahydropyran ring and the phenyl group occurs at the 4-position of the tetrahydropyran, creating a axial or equatorial substitution pattern depending on the chair conformation adopted.

The presence of the primary amine group attached to the benzyl carbon provides significant chemical reactivity, while the tetrahydropyran ring system contributes to the molecule's overall stability and potential for hydrogen bonding interactions. The compound's three-dimensional structure allows for multiple conformational states, particularly around the ether linkage and the benzyl-amine bond, which influences its chemical and physical properties.

Properties

IUPAC Name

[4-(oxan-4-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNQGXQLNABWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640240
Record name 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864266-61-5
Record name 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864266-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Tetrahydropyran-4-one and Tetrahydropyran-4-yl Precursors

  • Tetrahydropyran-4-one is a key intermediate that can be prepared by catalytic hydrogenation of pyran-4-one using metal catalysts such as Raney nickel or palladium/scandium carbonate under mild conditions (room temperature, ethanol or methanol solvent).
  • The process involves selective hydrogenation of the unsaturated pyran-4-one ring to yield the saturated tetrahydropyran-4-one with yields reported up to 75% under optimized conditions.

Formation of the Tetrahydropyran-4-yloxy Group

  • The tetrahydropyran-4-yloxy substituent is introduced by etherification reactions where the tetrahydropyran-4-ol or its derivatives react with a phenolic compound.
  • Phenol derivatives bearing a suitable leaving group or activated position at the para site are reacted with tetrahydropyran-4-ol under conditions favoring nucleophilic substitution or Williamson ether synthesis to form the tetrahydropyran-4-yloxyphenyl intermediate.

Introduction of the Methylamine Group

  • The para-substituted phenyl ring bearing the tetrahydropyran-4-yloxy group is further functionalized to introduce the methylamine moiety.
  • This is commonly achieved by converting a para-substituted benzyl halide or benzyl alcohol derivative into the corresponding benzylamine via nucleophilic substitution or reductive amination.
  • Reductive amination involves reacting the corresponding aldehyde or ketone intermediate with ammonia or a primary amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

Representative Synthetic Route Summary

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield/Notes
1 Catalytic hydrogenation Pyran-4-one Raney Ni, H2, EtOH, RT, 3 h Tetrahydropyran-4-one ~58-75% yield
2 Etherification (Williamson) Tetrahydropyran-4-ol + 4-hydroxybenzyl halide Base (e.g., NaH), aprotic solvent 4-(Tetrahydropyran-4-yloxy)benzyl intermediate Moderate to good yield
3 Reductive amination 4-(Tetrahydropyran-4-yloxy)benzaldehyde NH3 or amine, NaBH3CN or catalytic H2 This compound High yield, stereoisomeric mixture

Research Findings and Notes

  • The synthesis is generally performed under mild conditions without asymmetric induction, resulting in stereoisomeric mixtures of the product.
  • The compound is corrosive and requires careful handling with appropriate personal protective equipment and engineering controls to avoid exposure hazards.
  • Stability studies indicate the compound is stable under normal conditions but incompatible with strong oxidizing agents and acids.
  • The compound’s physicochemical properties such as melting point, boiling point, and density are consistent with the presence of the tetrahydropyran ring and amine functionality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

  • The compound serves as a versatile building block in the synthesis of complex organic molecules. It is employed in developing new synthetic methodologies that can lead to the creation of diverse chemical entities.

Synthetic Routes:

  • Typically synthesized through the reaction of 4-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst, followed by reductive amination with methylamine. This method allows for the efficient production of the compound in laboratory settings and can be scaled for industrial applications.

Biological Research

Potential Biological Activity:

  • Investigations into the biological activity of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine have revealed its interactions with various biomolecules. Studies suggest that it may exhibit enzyme inhibition properties and receptor binding capabilities, making it a candidate for further biological exploration.

Mechanism of Action:

  • The compound's mechanism involves binding to active sites on enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, suggesting a role in therapeutic applications.

Medicinal Chemistry

Therapeutic Applications:

  • There is ongoing research into the therapeutic potential of this compound, particularly in drug development. Its effects on biological pathways are being studied to understand its potential in treating diseases.

Case Studies:

  • Recent studies have highlighted its role as an HDAC (Histone Deacetylase) inhibitor, which could promote gene expression associated with cell cycle arrest and apoptosis in cancer cells. This suggests its potential application in cancer therapy.

Industrial Applications

Specialty Chemicals Production:

  • In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be integrated into new industrial processes and products, enhancing efficiency and effectiveness.

Mechanism of Action

The mechanism of action of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

  • [4-(Aminomethyl)cyclohexyl]methylamine
  • N-(4-methoxybenzyl)-N-Methylamine
  • 2-(4-methylsulfonyl-phenyl)-ethylamine hydrochloride
  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Comparison:

Biological Activity

[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a phenyl ring substituted with a tetrahydropyran moiety, which may influence its interactions with biological targets. The structural formula can be represented as:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • HDAC Inhibition : By inhibiting HDACs, the compound may lead to increased acetylation of histones, thereby promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells .
  • Interaction with Receptors : The tetrahydropyran moiety may facilitate binding to specific receptors or enzymes, enhancing the compound's efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below is a summary table highlighting key findings:

StudyCompoundBiological ActivityIC50 ValueNotes
HDAC InhibitorInhibition of HDAC110 µMSuggests potential in cancer therapy
Antimicrobial DerivativeAntimicrobial activityNot specifiedFurther research needed for spectrum
Neuroprotective AnalogNeuroprotection in vitroNot specifiedHighlights potential for neurodegenerative diseases

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure influence biological activity.

Q & A

Q. Table 1: Key Analytical Techniques for Characterization

TechniqueApplicationExample Data from Evidence
NMRConfirm amine and ether linkages¹H shifts for tetrahydropyran O-CH₂
X-ray DiffractionResolve crystallographic ambiguitiesSHELXL refinement for bond angles
LC-MSPurity assessment and degradationQuantify LiAlH₄ reduction products

Q. Table 2: Reaction Optimization Parameters

ConditionImpact on YieldEvidence-Based Recommendation
SolventTHF vs. DMF for aminationUse THF for air-sensitive steps
CatalystPd/C for hydrogenation10% Pd/C under H₂ (50 psi)
Temperature0°C vs. RT for stabilityCool to 0°C to prevent decomposition

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